
Fmoc-4-nitro-D-phenylalanine
Vue d'ensemble
Description
Fmoc-4-nitro-D-phenylalanine (CAS: 177966-63-1) is a fluorenylmethyloxycarbonyl (Fmoc)-protected aromatic amino acid derivative widely used in peptide synthesis and materials science. Its molecular formula is C₂₄H₂₀N₂O₆ (MW: 432.43 g/mol), featuring a nitro (-NO₂) group at the para position of the phenylalanine side chain. Key physicochemical properties include:
- Melting Point: 215–225°C
- Density: 1.371 ± 0.06 g/cm³ (predicted)
- Acidity (pKa): 3.59 ± 0.10 (predicted)
- Solubility: Moderate in polar organic solvents (e.g., DMF, DMSO) but poorly soluble in water .
The nitro group enhances electron-withdrawing effects, influencing reactivity in coupling reactions and stability under acidic/basic conditions .
Méthodes De Préparation
Synthetic Routes for 4-Nitro-D-Phenylalanine
Regioselective Nitration of D-Phenylalanine
The synthesis begins with the nitration of D-phenylalanine to introduce the nitro group at the para position. This electrophilic aromatic substitution reaction employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled低温 conditions .
Procedure :
-
Dissolution : D-Phenylalanine is dissolved in ice-cold H₂SO₄ to protonate the amino group, enhancing solubility and directing nitration to the para position.
-
Nitration : A nitrating agent (e.g., HNO₃/H₂SO₄) is added dropwise at 0–5°C to minimize ortho/meta byproducts.
-
Quenching : The reaction is neutralized with aqueous ammonia to pH 6, precipitating 4-nitro-D-phenylalanine .
Key Data :
The nitro group’s electron-withdrawing nature slightly reduces the amino group’s nucleophilicity, necessitating precise stoichiometry to avoid over-nitration.
Enantiomeric Control and Resolution
While D-phenylalanine is commercially available, racemic mixtures may arise during synthesis. Chiral resolution techniques—such as enzymatic kinetic resolution or diastereomeric salt formation—are employed to isolate the D-enantiomer. For instance, acylase enzymes selectively hydrolyze L-enantiomers from N-acetylated racemic mixtures, leaving D-4-nitro-phenylalanine intact .
Fmoc Protection Strategies
Fmoc-Cl-Mediated Protection
The α-amino group of 4-nitro-D-phenylalanine is protected using Fmoc chloride (Fmoc-Cl) in a biphasic solvent system:
Procedure :
-
Base Activation : 4-Nitro-D-phenylalanine is dissolved in dioxane/water (1:1) with sodium bicarbonate (NaHCO₃) to deprotonate the amino group.
-
Fmoc Coupling : Fmoc-Cl (1.2 equivalents) is added gradually at 0°C, followed by stirring at room temperature for 12 hours.
-
Workup : The product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄ .
Optimization Insights :
-
Solvent Choice : DMF enhances solubility but risks aspartimide formation; dioxane minimizes side reactions .
-
Stoichiometry : Excess Fmoc-Cl (1.2–1.5 eq.) ensures complete protection while avoiding di-Fmoc byproducts .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>98%) and identifies impurities like di-Fmoc derivatives .
Typical Conditions :
Column | Mobile Phase | Flow Rate | Retention Time |
---|---|---|---|
C18 (5 μm) | 60% MeCN, 0.1% TFA | 1 mL/min | 12.3 min |
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d6):
-
δ 8.15 (d, J = 8.7 Hz, 2H, Ar-NO₂)
-
δ 7.89 (d, J = 7.3 Hz, 2H, Fmoc aromatic)
Applications in Peptide Synthesis
This compound is incorporated into SPPS protocols using standard Fmoc deprotection conditions (20% piperidine in DMF) . The nitro group remains stable during coupling and cleavage, enabling post-synthetic modifications such as reduction to amines for bioconjugation .
Case Study :
In a recent study, the compound was used to synthesize a nitro-bearing peptide inhibitor of HIV-1 protease, demonstrating >90% coupling efficiency and no racemization .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-4-nitro-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The Fmoc group can be removed under basic conditions, typically using piperidine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts.
Reduction: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Amino derivatives of phenylalanine.
Reduction: Deprotected phenylalanine derivatives.
Substitution: Various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
Peptide Synthesis
Fmoc-4-nitro-D-phenylalanine is a key building block in solid-phase peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group that facilitates the sequential addition of amino acids to form peptides with specific sequences. This capability is crucial for creating complex peptides used in various biochemical applications, including:
- Biochemical Research : Peptides synthesized using this compound are instrumental in studying protein interactions and functions.
- Therapeutic Peptides : The compound aids in the design of peptides that can act as drugs or therapeutic agents targeting specific biological pathways.
Drug Development
The unique properties of this compound make it valuable in drug discovery and development. Its applications include:
- Targeted Therapy : Researchers utilize this compound to develop novel therapeutic agents that enhance drug efficacy by selectively targeting disease-related pathways.
- Quorum Sensing Inhibition : Studies have shown that derivatives of phenylalanine, including this compound, can inhibit quorum sensing in bacteria, which is crucial for developing anti-infective agents .
Bioconjugation
This compound plays a role in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents. This application enhances the delivery and targeting of therapeutic agents in medical applications, improving their effectiveness.
Fluorescent Probes
Researchers employ this compound to develop fluorescent probes for studying protein interactions and cellular processes. These probes provide insights into complex biological systems and are essential tools for imaging techniques in cellular biology.
Research in Cancer Therapeutics
The compound has notable applications in cancer research, particularly in designing peptide-based inhibitors that selectively target cancer cells. Such inhibitors can potentially lead to more effective treatments with fewer side effects compared to traditional therapies.
Table 1: Applications of this compound
Application Area | Description |
---|---|
Peptide Synthesis | Key building block for synthesizing complex peptides |
Drug Development | Development of targeted therapeutic agents |
Bioconjugation | Enhances delivery and targeting of biomolecules |
Fluorescent Probes | Used for studying protein interactions and cellular processes |
Cancer Therapeutics | Design of selective peptide-based inhibitors for cancer treatment |
Case Studies
- Peptide-Based Inhibitors : A study demonstrated the synthesis of peptide-based inhibitors using this compound, showing promising results against specific cancer cell lines, indicating its potential as a therapeutic agent .
- Quorum Sensing Inhibitors : Research highlighted the effectiveness of phenylalanine derivatives, including this compound, as quorum sensing inhibitors in Pseudomonas aeruginosa, with significant implications for developing new antimicrobial therapies .
- Fluorescent Probes : A project utilized Fmoc derivatives to create fluorescent probes that allowed real-time monitoring of protein interactions within living cells, showcasing its utility in cellular imaging .
Mécanisme D'action
The mechanism of action of Fmoc-4-nitro-D-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis and is removed under basic conditions to allow further reactions. The nitro group can participate in various chemical reactions, adding functionality to the synthesized peptides .
Molecular Targets and Pathways: The molecular targets of peptides synthesized using this compound depend on the specific sequence and structure of the peptide. These peptides can interact with various proteins, enzymes, and receptors, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Substituent Effects on Physicochemical Properties
The para-substituted Fmoc-D-phenylalanine derivatives exhibit distinct properties based on their functional groups:
Key Observations :
- Melting Points : Nitro derivatives exhibit higher melting points due to strong intermolecular dipole interactions and hydrogen bonding .
- Molecular Weight: Nitro and Boc-amino groups increase molecular weight significantly, affecting peptide solubility and purification .
- Electron Effects: Nitro (-NO₂) and fluoro (-F) groups are electron-withdrawing, altering coupling efficiency in solid-phase synthesis compared to electron-donating methyl (-CH₃) groups .
Activité Biologique
Fmoc-4-nitro-D-phenylalanine (Fmoc-D-Phe(4-NO2)-OH) is a derivative of phenylalanine that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial research and peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Density : 1.4±0.1 g/cm³
- Melting Point : 215-225°C
- Boiling Point : 692.3±55.0 °C at 760 mmHg
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Fmoc-D-Phe(4-NO2)-OH, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial membranes, which is crucial for its efficacy.
- Gram-positive Bacteria : Fmoc-D-Phe(4-NO2)-OH has shown significant activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .
- Gram-negative Bacteria : Although primarily effective against Gram-positive bacteria, Fmoc-D-Phe(4-NO2)-OH exhibits limited activity against Gram-negative bacteria due to their protective outer membrane. However, formulations combining this compound with antibiotics like aztreonam have demonstrated improved efficacy against both bacterial types .
The biological activity of Fmoc-D-Phe(4-NO2)-OH can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with bacterial membranes, leading to structural damage and cell death.
- Biofilm Inhibition : It prevents the formation of biofilms and can eradicate existing biofilms, which is a significant challenge in treating bacterial infections .
Research Findings and Case Studies
Several studies have investigated the biological activity of Fmoc-D-Phe(4-NO2)-OH:
- Antibacterial Synergy :
-
Hydrogel Formulations :
- Research into hybrid hydrogels incorporating graphene oxide (GO) with Fmoc-D-Phe(4-NO2)-OH showed that these materials could modulate gel properties and enhance antibacterial activity against Escherichia coli. The study confirmed that while GO did not affect the self-assembly of Fmoc-D-Phe(4-NO2)-OH, it contributed to the overall antimicrobial effectiveness of the hydrogel .
- Peptide Synthesis Applications :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing Fmoc-4-nitro-D-phenylalanine with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via condensation of nitro-substituted aryl halides with chiral amino acid precursors, followed by Fmoc protection. For example, describes a similar synthesis route for N-Fmoc-D-β-4-pyridylalanine using 4-chloromethylpyridine hydrochloride and ethyl acetoacetate, involving hydrolysis and rearrangement steps. Key steps include maintaining anhydrous conditions during coupling and using chiral resolution techniques (e.g., enzymatic or chromatographic separation) to ensure enantiopurity . Post-synthesis, HPLC (as in ) is critical for purity assessment (>98% by TLC) .
Q. How should researchers purify and characterize this compound to minimize side products?
- Methodological Answer :
- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the target compound from nitro-reduction byproducts or unreacted intermediates .
- Characterization : Confirm structure via -NMR (aromatic proton shifts at δ 7.2–8.5 ppm) and FT-IR (nitro group absorbance at ~1520 cm) . Elemental analysis (C, H, N) should align with theoretical values (e.g., CHNO) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent nitro group degradation. and emphasize avoiding moisture and static electricity, which can accelerate decomposition . Pre-weigh aliquots to minimize freeze-thaw cycles.
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer : Variability in melting points (e.g., 170–190°C in vs. vendor-specific data) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify moisture. Solubility conflicts (e.g., in methanol vs. DMF) require standardized solvent pre-saturation protocols .
Q. What strategies mitigate nitro group reduction during solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The nitro group is susceptible to reduction under standard SPPS conditions (e.g., TFA cleavage). Use orthogonal protecting groups (e.g., Boc for side chains) and mild cleavage cocktails (e.g., TFA/HO/TIPS 95:2.5:2.5) to preserve functionality . Monitor reduction via UV-Vis (λ~270 nm for nitroaromatics) .
Q. How can regioselectivity challenges in nitration reactions be resolved during derivative synthesis?
- Methodological Answer : Nitration of phenylalanine derivatives often yields para-nitro isomers due to steric and electronic factors. To enhance regioselectivity:
- Use directing groups (e.g., sulfonic acid) or Lewis acids (e.g., FeCl) to favor para-substitution .
- Optimize reaction temperature (<0°C reduces ortho/para competition) .
Q. Data Contradiction Analysis
Q. How should researchers validate purity claims from different sources (e.g., >97% vs. >98%)?
- Methodological Answer : Cross-validate using orthogonal methods:
- TLC vs. HPLC : reports 98% purity by TLC, while uses "HLC" (likely a vendor-specific method). Confirm via independent HPLC-MS with charged aerosol detection for non-UV-active impurities .
- Elemental Analysis : Discrepancies >0.3% in nitrogen content indicate impurities .
Application-Driven Questions
Q. What analytical frameworks are used to study nitro group reactivity in bioorthogonal labeling?
- Methodological Answer : The nitro group can participate in Staudinger ligation or photoactivation. Monitor reaction kinetics via -NMR (if fluorinated tags are used) or fluorescence quenching assays. For photoaffinity labeling, validate nitro-to-amine conversion efficiency under UV irradiation (365 nm) .
Q. Stability and Reactivity
Q. How does the nitro group influence peptide backbone stability under basic conditions?
- Methodological Answer : The electron-withdrawing nitro group increases backbone susceptibility to hydrolysis at high pH. Conduct accelerated stability studies (e.g., pH 8–10 buffers at 40°C) and track degradation via LC-MS. Stabilize using zwitterionic buffers (e.g., HEPES) instead of carbonate .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRRJPNDKJOLHI-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373247 | |
Record name | Fmoc-4-nitro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177966-63-1 | |
Record name | Fmoc-4-nitro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.